molecular formula C28H20N2O5 B11939906 Dimethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate CAS No. 853330-27-5

Dimethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Cat. No.: B11939906
CAS No.: 853330-27-5
M. Wt: 464.5 g/mol
InChI Key: PREKUBROVOXPMX-UHFFFAOYSA-N
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Description

Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phthalazine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining biphenyl derivatives with phthalazine under acidic or basic conditions.

    Esterification: Introducing the dimethyl ester groups through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yields.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for esterification and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with similar core structures but different substituents.

    Biphenyl Compounds: Molecules containing biphenyl groups with various functional groups.

Uniqueness

Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of biphenyl and phthalazine moieties, which may confer distinct chemical and biological properties.

Properties

CAS No.

853330-27-5

Molecular Formula

C28H20N2O5

Molecular Weight

464.5 g/mol

IUPAC Name

dimethyl 3-(4-phenylbenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C28H20N2O5/c1-34-27(32)22-23(28(33)35-2)25(30-24(22)21-11-7-6-10-20(21)16-29-30)26(31)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3

InChI Key

PREKUBROVOXPMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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